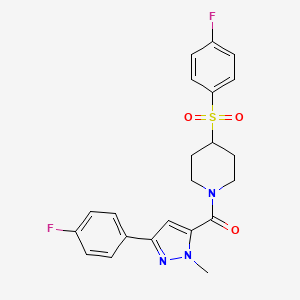
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21F2N3O3S and its molecular weight is 445.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone is a pyrazole derivative that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Pyrazole Derivatives
Pyrazole derivatives are known for their wide range of biological activities, including antitumor , anti-inflammatory , antimicrobial , and neuroprotective effects. The presence of various substituents on the pyrazole ring significantly influences their biological activity. The specific compound incorporates both a pyrazole and a sulfonamide moiety, which may enhance its pharmacological profile.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit potent antitumor properties. For instance, a study demonstrated that a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives showed significant antiproliferative effects against prostate cancer cell lines (LNCaP and PC-3) with IC50 values as low as 18 μmol/L . The mechanism involves the downregulation of prostate-specific antigen (PSA), suggesting potential as an androgen receptor antagonist.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been well-documented. A review highlighted that compounds containing the pyrazole scaffold can inhibit inflammatory pathways, showing promise in treating conditions like rheumatoid arthritis and other inflammatory diseases . Specific analogs have been shown to inhibit key pro-inflammatory cytokines with IC50 values ranging from 1.2 to 3.8 nM .
Antimicrobial and Antifungal Activities
Pyrazole derivatives also exhibit antimicrobial properties. Studies have reported their effectiveness against various bacterial strains and fungi, indicating their potential utility in treating infections . The structural diversity among pyrazoles allows for tailored activity against specific pathogens.
The mechanisms through which pyrazole derivatives exert their biological effects are multifaceted:
- Caspase Modulation : Some studies suggest that pyrazoles can modulate caspase activity, which is crucial in the apoptosis pathway, thereby influencing cell survival and proliferation .
- Enzyme Inhibition : Pyrazoles have been shown to inhibit key metabolic enzymes relevant to neurodegenerative disorders, such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA), with IC50 values indicating potent inhibition .
Case Studies
Case Study 1: Prostate Cancer Treatment
A novel series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and tested against LNCaP cells, revealing significant antiproliferative activity and PSA downregulation, highlighting their potential as targeted therapies in prostate cancer management .
Case Study 2: Synergistic Effects with Doxorubicin
In vitro studies combining pyrazole derivatives with doxorubicin demonstrated enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .
Data Summary
| Biological Activity | Observed Effects | IC50 Values |
|---|---|---|
| Antiproliferative | Inhibition of prostate cancer cells | 18 μmol/L |
| Anti-inflammatory | Inhibition of cytokines | 1.2 - 3.8 nM |
| Antimicrobial | Effective against bacterial strains | Varies by strain |
| Enzyme inhibition | AChE and hCA inhibition | AChE: 66.37 nM |
特性
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O3S/c1-26-21(14-20(25-26)15-2-4-16(23)5-3-15)22(28)27-12-10-19(11-13-27)31(29,30)18-8-6-17(24)7-9-18/h2-9,14,19H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGAPAQJVBCZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














